Cas no 13509-75-6 (N-Methyl-1-phenylpentan-1-amine)

N-Methyl-1-phenylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- N-Methyl-1-phenylpentan-1-amine
- Benzenemethanamine, .alpha.-butyl-N-methyl-
- N-Methyl-1-phenyl-1-pentanamine
- α-Butyl-N-MethylbenzylaMine
- alpha-Butyl-N-methylbenzylamine
- 13509-75-6
- SCHEMBL14533617
- L10187
- DB-032323
- AKOS005302853
-
- インチ: InChI=1S/C12H19N/c1-3-4-10-12(13-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
- InChIKey: PVOUZBXBJLSFDE-UHFFFAOYSA-N
- ほほえんだ: CCCCC(C1=CC=CC=C1)NC
計算された属性
- せいみつぶんしりょう: 177.15187
- どういたいしつりょう: 177.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.896
- ふってん: 241 ºC
- フラッシュポイント: 91 ºC
- PSA: 12.03
N-Methyl-1-phenylpentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE43118-5g |
Benzenemethanamine, .alpha.-butyl-N-methyl- |
13509-75-6 | 97% | 5g |
$840.00 | 2024-04-20 | |
Cooke Chemical | MR7402013-1g |
α-Butyl-N-methylbenzylamine |
13509-75-6 | 97% | 1g |
RMB 1154.40 | 2023-09-07 |
N-Methyl-1-phenylpentan-1-amine 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
N-Methyl-1-phenylpentan-1-amineに関する追加情報
N-Methyl-1-phenylpentan-1-amine (CAS No. 13509-75-6): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
N-Methyl-1-phenylpentan-1-amine (CAS No. 13509-75-6) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, also known as 1-(N-Methylamino)-1-phenylpentane, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the structural features, physical and chemical properties, synthesis methods, and potential applications of N-Methyl-1-phenylpentan-1-amine.
The molecular formula of N-Methyl-1-phenylpentan-1-amine is C12H19N, with a molecular weight of approximately 177.28 g/mol. The compound consists of a phenyl group attached to a pentane chain, which is further substituted with a methylamine group at the terminal carbon. This structural arrangement imparts unique chemical and physical properties to the molecule, making it an interesting subject for various scientific investigations.
In terms of physical properties, N-Methyl-1-phenylpentan-1-amine is a colorless liquid at room temperature with a characteristic amine odor. It has a boiling point of around 240°C and a melting point of -30°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.
The chemical properties of N-Methyl-1-phenylpentan-1-amine are primarily influenced by its amine functional group. As a primary amine, it can participate in a wide range of reactions, including nucleophilic substitution, condensation reactions, and formation of salts with acids. These reactivity features have been exploited in the synthesis of more complex molecules and derivatives, contributing to its significance in organic synthesis.
Recent research has focused on the potential applications of N-Methyl-1-phenylpentan-1-amine in pharmaceutical development. Studies have shown that this compound can act as a precursor or intermediate in the synthesis of various bioactive molecules and drugs. For instance, it has been used in the preparation of certain analgesics and anti-inflammatory agents due to its ability to modulate specific biological pathways.
In addition to its role in drug synthesis, N-Methyl-1-phenylpentan-1-amine has been investigated for its potential as a ligand in metal coordination chemistry. Research has demonstrated that it can form stable complexes with transition metals, which can be utilized in catalytic processes and materials science applications. These complexes exhibit unique electronic and magnetic properties, making them valuable for advanced technological applications.
The synthesis of N-Methyl-1-phenylpentan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromopentane with phenylmagnesium bromide followed by treatment with methylamine. Another method involves the reductive amination of 1-benzylpentanone with methylamine using hydrogen gas over a palladium catalyst. These synthetic routes provide researchers with flexible options to produce the compound on both laboratory and industrial scales.
Safety considerations are crucial when handling N-Methyl-1-phenylpentan-1-amine. As an amine-containing compound, it can be corrosive to eyes and skin and may cause irritation upon inhalation or ingestion. Therefore, appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators should be used during handling. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, N-Methyl-1-phenylpentan-1-amine (CAS No. 13509-75-6) is a multifaceted organic compound with significant potential in chemical and pharmaceutical research. Its unique molecular structure, reactivity profile, and diverse applications make it an important subject for ongoing scientific exploration. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly prominent role in various fields of chemistry and medicine.
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